molecular formula C14H14O5 B3026037 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione CAS No. 15254-86-1

6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione

Cat. No. B3026037
CAS RN: 15254-86-1
M. Wt: 262.26 g/mol
InChI Key: KRSHMRFACGPISX-UHFFFAOYSA-N
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Description

“6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione” is a chemical compound . It is a naphthoquinone fungal metabolite. This compound and its 6-ethyl analogue showed antibiotic and antiproliferative activities when tested on Gram-positive bacteria .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H14O5 . Its molecular weight is 262.26 g/mol .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “this compound” are not specified in the available resources .

Scientific Research Applications

Antimicrobial and Anticancer Activity

6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione, a derivative of naphthoquinone, has been identified in studies for its biological activity. Research has demonstrated its effectiveness against bacterial pathogens such as Staphylococcus aureus, various Streptococcus species, and Bacillus subtilis. Additionally, it exhibits cytotoxic properties against specific eukaryotic cell lines, including human leukemia monocytes (THP-1) and mouse embryonic fibroblast cells (BALB/3T3) (Bara et al., 2013).

Synthetic Chemistry and Material Science

This compound plays a role in the field of synthetic chemistry, particularly in the synthesis of complex molecules. For instance, it's used in the synthesis of naphtho[2,3-c]furan-4,9-dione and related structures, contributing to the exploration of novel chemical entities (Karichiappan & Wege, 2000). Additionally, it is used in the preparation of substituted polylactides, indicating its relevance in material science and polymer research (Yin & Baker, 1999).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound are utilized in the synthesis of various pharmacologically active compounds. These include the development of bridged 3-benzazepine derivatives as dopamine analogues, which are significant in the study of neurological conditions and potential treatments (Gentles et al., 1991).

Biosynthesis and Natural Product Chemistry

The compound is also involved in biosynthesis studies, as seen in the structural elucidation of eleutherinol, a natural product. This highlights its importance in understanding biogenetic pathways and the chemistry of natural products (Birch & Donovan, 1953).

Biochemical Analysis

Biochemical Properties

6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione plays a significant role in biochemical reactions. It has been shown to interact with enzymes and proteins involved in oxidative stress responses and cellular metabolism. For instance, this compound can inhibit the activity of certain oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, interfering with nucleic acid synthesis and function. Additionally, this compound can inhibit the activity of topoisomerases, enzymes that regulate the topology of DNA during replication and transcription. By inhibiting these enzymes, this compound can prevent the proliferation of rapidly dividing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to generate reactive oxygen species and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound’s interaction with glutathione and other antioxidants also plays a role in its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, such as albumin, which facilitates its distribution in the bloodstream. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can localize to the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential and promoting the release of apoptogenic factors. Additionally, the compound can be found in the nucleus, where it interacts with DNA and RNA, affecting gene expression and nucleic acid synthesis .

properties

IUPAC Name

6-ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-4-7-10(18-2)5-8-12(14(7)17)9(15)6-11(19-3)13(8)16/h5-6,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSHMRFACGPISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567677
Record name 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15254-86-1
Record name 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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